N-Docosyl-N'-(4-hydroxyphenyl)urea
CAS No.: 928653-47-8
Cat. No.: VC18981978
Molecular Formula: C29H52N2O2
Molecular Weight: 460.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 928653-47-8 |
|---|---|
| Molecular Formula | C29H52N2O2 |
| Molecular Weight | 460.7 g/mol |
| IUPAC Name | 1-docosyl-3-(4-hydroxyphenyl)urea |
| Standard InChI | InChI=1S/C29H52N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-30-29(33)31-27-22-24-28(32)25-23-27/h22-25,32H,2-21,26H2,1H3,(H2,30,31,33) |
| Standard InChI Key | MJRTYDLARNVJLI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O |
Introduction
Structural and Molecular Characteristics
N-Docosyl-N'-(4-hydroxyphenyl)urea belongs to the class of asymmetrically substituted ureas. Its molecular formula is C₂₉H₅₂N₂O₂, with a molecular weight of 460.7 g/mol . Key structural features include:
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Docosyl chain: A 22-carbon aliphatic chain attached to one urea nitrogen, imparting significant hydrophobicity.
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4-Hydroxyphenyl group: A phenolic moiety bonded to the adjacent urea nitrogen, enabling hydrogen bonding and redox activity.
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Urea core: The central carbonyl group facilitates intermolecular hydrogen bonding, critical for self-assembly and molecular recognition .
The IUPAC name is 1-docosyl-3-(4-hydroxyphenyl)urea, and its canonical SMILES representation is CCCCCCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O .
Synthesis and Preparation
While no direct synthesis protocol for N-Docosyl-N'-(4-hydroxyphenyl)urea is published, analogous urea syntheses provide a framework:
General Urea Synthesis Strategies
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Isocyanate-amine coupling: Reacting docosylamine with 4-hydroxyphenyl isocyanate under inert conditions .
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Carbamate-amine route: Using phenyl N-(4-hydroxyphenyl)carbamate and docosylamine in polar aprotic solvents like DMSO .
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Trimethylsilyl isocyanate method: As demonstrated for 1-(4-hydroxyphenyl)urea, 4-aminophenol reacts with trimethylsilyl isocyanate in tetrahydrofuran .
Optimized Reaction Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | DMSO, THF, or ethanol | |
| Temperature | 65–100°C | |
| Catalyst | Not typically required | |
| Yield | ~70–96% (based on analogous reactions) |
Physicochemical Properties
Key Properties
Spectroscopic Data
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¹H NMR: Expected signals at δ 0.88 (docosyl CH₃), δ 1.25 (docosyl CH₂), δ 6.75–7.25 (aromatic protons), δ 8.50 (urea NH) .
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FT-IR: Peaks at ~3350 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O phenolic) .
| Parameter | Recommendation | Source |
|---|---|---|
| Toxicity | No data; handle as a laboratory chemical | |
| PPE | Gloves, goggles, lab coat | |
| Disposal | Incinerate or comply with local regulations |
Research Gaps and Future Directions
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Synthetic Optimization: Develop scalable, high-yield protocols.
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Biological Profiling: Evaluate ACAT inhibition, cytotoxicity, and antioxidant efficacy.
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Material Characterization: Investigate self-assembly behavior and thermal stability.
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Environmental Impact: Assess biodegradability and ecotoxicity.
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